molecular formula C8H14O3 B041587 Ethyl 2-(tetrahydrofuran-2-yl)acetate CAS No. 2434-02-8

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Cat. No.: B041587
CAS No.: 2434-02-8
M. Wt: 158.19 g/mol
InChI Key: SNSYYBGUDOYAMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas for future investigation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(tetrahydrofuran-2-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-carboxylic acid
  • Tetrahydrofuran-2-ylmethanol
  • Ethyl 2-(furan-2-yl)acetate

Uniqueness

Ethyl 2-(tetrahydrofuran-2-yl)acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

Ethyl 2-(tetrahydrofuran-2-yl)acetate (C8H14O3), a compound featuring a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran moiety attached to an ethyl acetate group. Its molecular weight is approximately 158.19 g/mol, and it is soluble in organic solvents, making it suitable for various applications in medicinal chemistry and organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrahydrofuran structures. For instance, related acetogenins have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. These activities are often attributed to their ability to inhibit mitochondrial NADH-ubiquinone oxidoreductase (complex I), which is crucial for cellular respiration .

A comparative study indicated that related compounds exhibited inhibition zones ranging from 11 mm to 30 mm against different bacterial strains at concentrations between 100 µg/mL and 1000 µg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to bioactive tetrahydrofuran derivatives suggests potential in this area.

Antiviral Activity

Tetrahydrofuran derivatives have been explored for their antiviral properties, particularly as inhibitors of HIV-1 protease. In one study, compounds with tetrahydrofuran rings demonstrated potent enzyme inhibition with IC50 values as low as 0.8 nM . While direct studies on this compound are scarce, its structural features may confer similar antiviral potential.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by their structural components. The presence of polar functional groups and the length of alkyl chains have been shown to significantly affect activity . For instance, the optimal chain length for achieving potent inhibitory activity in related compounds has been identified as C13 .

Study on Acetogenins

A comprehensive study on Annonaceous acetogenins revealed that those with a tetrahydrofuran structure exhibited a range of biological activities including antiviral and antineoplastic effects. The study emphasized that the combination of functional groups and the spatial arrangement within the molecule are critical for enhancing biological efficacy .

Antimicrobial Evaluation

In a separate investigation focused on antimicrobial properties, various derivatives were tested against clinical strains. The results indicated significant bactericidal activity at varying concentrations, suggesting that modifications to the tetrahydrofuran structure could enhance efficacy against resistant strains .

Data Summary

Biological Activity Target Pathogen Inhibition Zone (mm) Concentration (µg/mL)
AntibacterialS. aureus14.8500
AntibacterialE. coli16.1500
AntiviralHIV-1 ProteaseIC50 = 0.8N/A

Properties

IUPAC Name

ethyl 2-(oxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSYYBGUDOYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338832
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-02-8
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Preparative Example 14, 2.0 g (17.5 mmol) of ethyl diazo acetate was reacted with tetrahydrofuran to give 1.7 g of the product as a colorless oil, bp 84°-86° C. at 20 mm Hg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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